molecular formula C6H12N2O2 B1585715 Methyl Piperazine-2-carboxylate CAS No. 2758-98-7

Methyl Piperazine-2-carboxylate

Cat. No. B1585715
CAS RN: 2758-98-7
M. Wt: 144.17 g/mol
InChI Key: ODQZNBWVRPKMKN-UHFFFAOYSA-N
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Description

Methyl Piperazine-2-carboxylate is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a derivative of piperazine and is commonly used in the synthesis of various pharmaceuticals and organic compounds.

Scientific Research Applications

Mass Spectrometry Enhancement

Piperazine-based derivatives like methyl piperazine-2-carboxylate enhance signals in mass spectrometry. They are used for the derivatization of carboxyl groups on peptides, improving ionization efficiency and aiding in sensitive determination of peptides for proteome analysis (Qiao et al., 2011).

Synthetic Chemistry

Methyl piperazine-2-carboxylate is utilized in visible-light-driven synthetic protocols for creating various piperazines, which are crucial scaffolds in medicinal chemistry (Gueret et al., 2020). It's also involved in synthesizing unsaturated piperazine compounds, demonstrating its significance in the development of new chemical entities (Sari et al., 2019).

Biological and Pharmacological Studies

In pharmacology, methyl piperazine-2-carboxylate-containing compounds show potential in herbicidal and antifungal activities. These compounds have been investigated for their biological activities and structure-activity relationships (Wang et al., 2016).

Flame Retardant Applications

In material science, methyl piperazine-2-carboxylate derivatives are explored as flame retardants for cotton fabric. The thermal decomposition reactions of these derivatives on cotton fabric have been studied to understand their effectiveness in improving fire resistance (Nguyen et al., 2014).

Carbon Dioxide Capture

This compound plays a role in environmental science, particularly in carbon dioxide capture. Piperazine derivatives are studied for their effectiveness in absorbing CO2 from post-combustion sources (Gangarapu et al., 2014), demonstrating their potential in addressing environmental concerns.

Antidepressant-like Properties

In neuroscience, certain methyl piperazine-2-carboxylate analogs have shown antidepressant-like properties. These compounds' effects on the central nervous system, particularly the monoamine system, have been a subject of study (Galdino et al., 2015).

properties

IUPAC Name

methyl piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQZNBWVRPKMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375153
Record name Methyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Piperazine-2-carboxylate

CAS RN

2758-98-7
Record name Methyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

piperazine-2-carboxylic acid dihydrochloride (750 mg, 3.7 mmol) was suspended in MeOH (15 mL) and sodium bicarbonate (620 mg, 7.4 mmol) was added and stirred for 4 h. The reaction mixture was diluted with CH2Cl2 (15 mL) and cooled to 0° C. (Trimethylsilyl)diazomethane (15 mL, 2M in hexane) was added dropwise until the yellow color persisted. The solution was stirred at room temperature for 3 h and concentrated under reduced pressure. The crude product was purified by column chromatography (neutral alumina, eluent 5-6% MeOH in CHCl3) to get methyl piperazine-2-carboxylate (150 g, yield 28%). 1H NMR (300 MHz, CDCl3) δ 3.74 (s, 3H), 3.51-3.47 (dd, J=8.0 Hz, 3.4 Hz, 1H), 3.24-3.19 (dd, J=12.1 Hz, 3.3 Hz, 1H), 3.04-2.99 (m, 1H), 2.96-2.86 (m, 3H), 2.83-2.77 (m, 1H)
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Piperazine-2-carboxylate
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Methyl Piperazine-2-carboxylate
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Methyl Piperazine-2-carboxylate
Reactant of Route 4
Methyl Piperazine-2-carboxylate
Reactant of Route 5
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Methyl Piperazine-2-carboxylate
Reactant of Route 6
Methyl Piperazine-2-carboxylate

Citations

For This Compound
9
Citations
NN Kutina, GP Zhikhareva, OS Anisimova… - Chemistry of …, 1985 - Springer
… To a solution of 6.5 g (29.0 mmole) of methyl piperazine-2-carboxylate dihydrochloride (IX) in Ii0 ml of water was added a solution of 4.55 (66 mmole) sodium nitrite in 25 ml of water …
Number of citations: 3 link.springer.com
DV Gribkov, SJ Pastine, M Schnürch… - Journal of the American …, 2007 - ACS Publications
… The decarbonylative arylation of substrates derived from methyl piperazine-2-carboxylate also gave the desired products, although at higher catalyst loading and higher temperature …
Number of citations: 77 pubs.acs.org
SB Vogensen, L Jørgensen, KK Madsen, A Jurik… - Bioorganic & medicinal …, 2015 - Elsevier
… Piperazines 10a,b,d,e were synthesized from methyl piperazine-2-carboxylate via 32a,b,d,e (Scheme 2). From 32f piperazines 11a,b,e were obtained. The beta-alanine derivatives 12a,…
Number of citations: 33 www.sciencedirect.com
PB Wells, RPK Wells - Chiral catalyst immobilization and …, 2000 - books.google.com
… Methyl pyrazine-2-carboxylate hydrogenation to methyl piperazine-2-carboxylate (MPC) over alkaloid-modified Pd/C in ethanol at 293 K and a pressure of 60 bar. Yields and values of …
Number of citations: 6 books.google.com
S Selberg, D Blokhina, M Aatonen, P Koivisto… - Cell reports, 2019 - cell.com
… The results of the molecular dynamics simulation of methyl piperazine-2-carboxylate (4) are summarized in Figure S2. The simulation was carried out for 25 ns, and the trajectory …
Number of citations: 123 www.cell.com
S SELBERG - core.ac.uk
… The compounds 4 (3-Amino-4-chloro-N-(m-tolyl)benzenesulfonamide) and 5 (methyl piperazine-2-carboxylate) have little effect on the HEK-293 cell proliferation at all concentrations …
Number of citations: 0 core.ac.uk
K Breger, CN Kunkler, NJ O'Leary… - Wiley …, 2023 - Wiley Online Library
Despite the discovery of modified nucleic acids nearly 75 years ago, their biological functions are still being elucidated. N 6 ‐methyladenosine (m 6 A) is the most abundant modification …
Number of citations: 3 wires.onlinelibrary.wiley.com
S Selberg, E Zusinaite, K Herodes, N Seli, E Kankuri… - ACS …, 2021 - ACS Publications
The N6-methyladenosine (m 6 A) modifications in both viral and host cell RNAs play an important role in HIV-1 virus genome transcription and virus replication. We demonstrate here …
Number of citations: 10 pubs.acs.org
D De Vos, IFJ Vankelecom, PA Jacobs - 2008 - books.google.com
… Methyl pyruvate Methyl 3-hydroxybutanoate Methyl methacrylate Modified nickel Methyl pyruvate Methyl piperazine—2-carboxylate Methyl propionate Micelle~ templated silica Methyl …
Number of citations: 618 books.google.com

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